4-Bromo-3-[1,3]dioxan-2-yl-phenol
Description
4-Bromo-3-[1,3]dioxan-2-yl-phenol is a brominated phenolic compound featuring a six-membered 1,3-dioxane ring fused to the aromatic core. The molecule combines a phenol group with bromine and a dioxane substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure is defined by the molecular formula C₉H₉BrO₃ (based on analogues in ). The dioxane ring enhances solubility and stability compared to simpler bromophenols, while the bromine atom provides reactivity for further functionalization.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-3-(1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C10H11BrO3/c11-9-3-2-7(12)6-8(9)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
InChI Key |
LBOFOMHXOZPXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
4-Bromo-3-[1,3]dioxan-2-yl-phenol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Key Reactions:
- Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
- Oxidation : The phenolic group can be oxidized to form quinones.
Biology
In biological research, this compound is used to synthesize biologically active molecules and as a probe in biochemical studies. Its structure allows for interactions with various biomolecules.
Applications in Biology:
- Synthesis of Bioactive Compounds : It is utilized in developing compounds with potential therapeutic effects.
Medicine
This compound acts as a precursor for pharmaceutical compounds. Its derivatives have been investigated for their potential in drug development.
Case Studies:
- Anticancer Activity : Related compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
Industry
In industrial applications, this compound is used in producing specialty chemicals and agrochemicals. Its unique properties facilitate the development of materials with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Ring Size Variations: Dioxane vs. Dioxolane
- 4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol (CAS 1239592-65-4): This analogue substitutes the six-membered dioxane ring with a five-membered dioxolane ring and introduces a fluorine atom at the 2-position. Key Difference: Dioxolane rings (five-membered) exhibit higher ring strain than dioxane (six-membered), affecting reactivity in nucleophilic substitutions.
- 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane: This compound features a dioxane ring but lacks the phenolic hydroxyl group. Instead, it has a bromobenzyl ether linkage, altering its polarity and biological activity.
Table 1: Structural and Physical Properties
Electronic Properties and Reactivity
- Its HOMO-LUMO gap is 4.46 eV, indicating moderate reactivity.
- 3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-06-0): This ketone derivative with a dioxolane ring shows reduced electrophilicity at the carbonyl group compared to non-brominated analogues, as bromine withdraws electron density.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-[1,3]dioxan-2-yl-phenol, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves bromination of phenol derivatives followed by functionalization with a dioxane moiety. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under anhydrous conditions may be employed. Key considerations include:
- Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ enhances regioselectivity in aromatic bromination .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOAc/petroleum ether mixtures aid in purification .
- Temperature control : Reactions often require heating (e.g., 418 K for Pd-mediated steps) to overcome activation barriers . Yield optimization may involve iterative adjustments to stoichiometry (e.g., 1.1:1 bromobenzene:phenol ratio) and reflux duration .
Q. What purification methods are most effective for isolating this compound from reaction by-products?
Purification challenges arise from brominated by-products and unreacted starting materials. A two-step protocol is recommended:
- Flash column chromatography : Use silica gel with gradients of petroleum ether/EtOAc (e.g., 9:1) to separate polar impurities .
- Recrystallization : Ethyl acetate or hexane/EtOAc mixtures yield high-purity crystals (>95%) suitable for X-ray diffraction . Monitoring via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) ensures fraction collection accuracy .
Advanced Research Questions
Q. How does the [1,3]dioxane ring influence the electronic and steric properties of this compound in cross-coupling reactions?
The dioxane ring acts as an electron-donating group, stabilizing intermediates in Pd-catalyzed reactions. However, steric hindrance from the bicyclic structure may slow transmetallation steps.
- Electronic effects : Increased electron density at the para position (relative to bromine) enhances reactivity in Buchwald-Hartwig aminations .
- Steric considerations : Substituent orientation (boat vs. chair conformation) impacts accessibility of the bromine atom for oxidative addition . Computational modeling (DFT) and kinetic studies are advised to quantify these effects.
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Multi-modal characterization is critical:
- X-ray crystallography : Resolves stereochemistry (e.g., boat conformation of the dioxane ring) and confirms regioselectivity .
- 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons (δ 6.8–7.2 ppm) and dioxane methylene groups (δ 4.0–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₉BrO₃) with <2 ppm error .
Q. How can researchers reconcile discrepancies in reported bioactivity data for brominated phenolic compounds?
Contradictions in enzyme inhibition or cytotoxicity data often stem from assay variability. Mitigation strategies include:
- Standardized protocols : Use ATP-based luminescence assays (e.g., CellTiter-Glo®) for consistent IC₅₀ measurements .
- Solvent controls : DMSO concentrations >1% may artifactually suppress activity; limit to ≤0.5% .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to distinguish intrinsic vs. metabolism-dependent effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Pd-Catalyzed Reactions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Pd catalyst loading | 0.5–1.0 mol% | ↑ Yield >70% | |
| Reaction temperature | 393–418 K | Avoids side products | |
| Ligand (PPh₃) | 2:1 ligand:Pd ratio | Prevents Pd black formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
